



# QuEChERS Sample Preparation for Dimpropyridaz Analysis in Crops: Application Note and Protocol

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Compound of Interest					
Compound Name:	Dimpropyridaz				
Cat. No.:	B6598564	Get Quote			

### Introduction

**Dimpropyridaz** is a novel broad-spectrum fungicide effective against a range of diseases in various crops. As with any agricultural chemical, monitoring its residue levels in food commodities is crucial for ensuring consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the multi-residue analysis of pesticides in food matrices due to its simplicity, speed, and low solvent consumption.[1][2] This application note provides a detailed protocol for the extraction and cleanup of **Dimpropyridaz** residues in various crop matrices using the QuEChERS method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

## **Principle of the QuEChERS Method**

The QuEChERS method is a two-step process that involves:

• Extraction: A homogenized sample is extracted with acetonitrile in the presence of high-salt concentrations. The salts, typically magnesium sulfate (MgSO<sub>4</sub>) and sodium chloride (NaCl) or sodium acetate, induce phase separation between the aqueous and organic layers, partitioning the pesticides into the acetonitrile layer. Buffering salts are often included to maintain an optimal pH for the stability of pH-labile pesticides.



• Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, organic acids, and lipids.[3][4] The most common sorbents are primary secondary amine (PSA) for the removal of organic acids and sugars, C18 for non-polar interferences, and graphitized carbon black (GCB) for pigments like chlorophyll.

## **Experimental Protocol**

This protocol is a general guideline and may require optimization for specific crop matrices.

- 1. Sample Homogenization:
- Obtain a representative sample of the crop.
- Chop or blend the sample to achieve a homogeneous consistency. For dry commodities like cereals, milling may be necessary.[5] For samples with high water content, cryogenic milling can be employed to prevent degradation of the analyte.

#### 2. Extraction:

- Weigh 10 g (for high water content matrices) or 5 g (for dry or complex matrices) of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to achieve a total water content of approximately 80-90%.
- Add 10 mL of acetonitrile (MeCN) to the centrifuge tube.
- Add the appropriate QuEChERS extraction salt packet. A common formulation is 4 g MgSO<sub>4</sub>,
   1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate.
- Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a
  mechanical shaker.
- Centrifuge the tube at ≥4000 rpm for 5 minutes.
- 3. Dispersive SPE (d-SPE) Cleanup:
- Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.



- The composition of the d-SPE tube will depend on the crop matrix:
  - For general fruits and vegetables (low in fat and pigments): 150 mg MgSO₄ and 50 mg
     PSA.
  - For pigmented fruits and vegetables (e.g., spinach, bell peppers): 150 mg MgSO₄, 50 mg
     PSA, and 50 mg GCB.
  - For high-fat matrices (e.g., olives, sunflower seeds): 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18.
- Cap the d-SPE tube and vortex for 30 seconds.
- Centrifuge at ≥4000 rpm for 5 minutes.
- 4. Final Extract Preparation:
- Take an aliquot of the cleaned extract from the d-SPE tube.
- Filter the extract through a 0.22 μm syringe filter into an autosampler vial.
- The sample is now ready for LC-MS/MS analysis.

## **Data Presentation**

The following table summarizes the validation data for the analysis of **Dimpropyridaz** in various crop matrices using the QuEChERS method followed by LC-MS/MS. The data is compiled from various studies and demonstrates the method's performance.



Crop Matrix	Spiking Level (µg/kg)	Recovery (%)	RSD (%)	LOQ (µg/kg)	Reference
Cereals	20 - 500	90 - 120	< 20	20	[6]
Sunflower Seeds	10, 100	70 - 120	< 20	10	
Olives	10, 100	70 - 120	< 20	10	
Persimmon	100	89.2 - 103.1	4.1 - 10.2	1	[7]
Tomato	10, 100	70 - 120	< 20	10	[8]
Pepper	10, 100	70 - 120	< 20	10	[8]
Orange	10, 100	70 - 120	< 20	10	[8][9]
Grapes	10, 50, 100	70 - 120	< 20	10	[3]
Rice	10, 50, 100	70 - 120	< 20	10	[3]
Tea	10, 50, 100	70 - 120	< 20	10	[3]

# **LC-MS/MS Parameters for Dimpropyridaz Analysis**

The following are typical LC-MS/MS parameters for the analysis of **Dimpropyridaz**. These may require optimization based on the specific instrument used.

- LC Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 μm) is commonly used.
- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like ammonium formate or formic acid to improve ionization.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.



#### MRM Transitions for **Dimpropyridaz**:

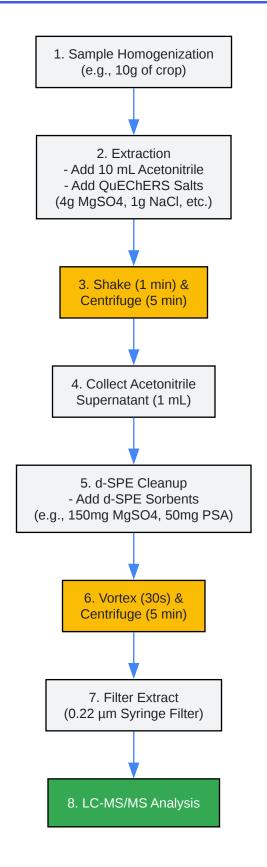
Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Collision Energy 1 (eV)	Product Ion 2 (m/z) (Qualifier)	Collision Energy 2 (eV)
To be determined	To be determined	To be determined	To be determined	To be determined

Note: Specific MRM transitions and collision energies for **Dimpropyridaz** should be optimized in the laboratory by infusing a standard solution of the analyte into the mass spectrometer.

## **Visualizations**

QuEChERS Experimental Workflow for **Dimpropyridaz** Analysis





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Caption: QuEChERS workflow for **Dimpropyridaz**.



### Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of **Dimpropyridaz** residues in a wide variety of crop matrices. The presented protocol, coupled with LC-MS/MS analysis, offers a robust and reliable method for the routine monitoring of this fungicide in food safety and quality control laboratories. The validation data from multiple sources confirm that this method achieves satisfactory accuracy and precision, meeting the requirements of regulatory guidelines.

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